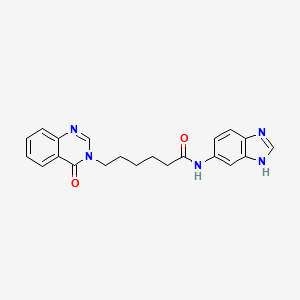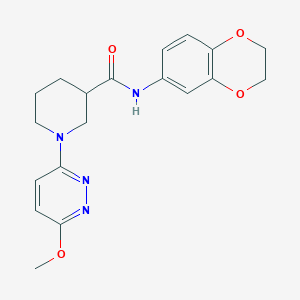
5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyran ring, a carboxamide group, and methoxy substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating enzyme-substrate specificity.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Researchers may explore its pharmacological properties to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methoxy and carboxamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychedelic compound with a methoxy group at the 5-position of the indole ring.
5-methoxy-2-aminoindane (MEAI): A psychoactive compound with a methoxy group at the 5-position of the indane ring.
Uniqueness
5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a pyran ring, methoxy substituents, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other methoxy-substituted compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further exploration of its properties and applications may lead to new discoveries and innovations.
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C16H17NO5/c1-20-13-6-4-3-5-11(13)7-8-17-16(19)14-9-12(18)15(21-2)10-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) |
InChI Key |
NYQHIUKAXHSPES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10987216.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B10987217.png)
![[1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10987225.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987231.png)

![N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10987240.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10987256.png)
![1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone](/img/structure/B10987257.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B10987270.png)
![5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B10987274.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B10987279.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10987280.png)

![methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10987287.png)
